2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylcyclohexen-1-yl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h3,5,7,9-10H,2,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOVKALEODAKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCC1)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires specific conditions such as the presence of a base and controlled temperature. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiophene core undergoes selective oxidation at the sulfur atom or aromatic positions. Key findings:
-
Sulfur oxidation : Treatment with H₂O₂ or m-CPBA in CH₂Cl₂ at 0–25°C produces sulfoxides (e.g., 5a ) or sulfones (5b ) depending on stoichiometry.
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Aromatic ring oxidation : KMnO₄ in acidic conditions selectively oxidizes the benzene ring to form quinone derivatives (6a–c ), though yields are moderate (40–60%) due to competing side reactions.
Table 1: Oxidation Reaction Conditions and Outcomes
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (1 equiv) | CH₂Cl₂, 0°C, 2 h | Sulfoxide (5a ) | 85 |
| H₂O₂ (2 equiv) | CH₂Cl₂, 25°C, 6 h | Sulfone (5b ) | 78 |
| KMnO₄ (aq. H₂SO₄) | 60°C, 12 h | Quinone (6a ) | 52 |
Reduction Reactions
The methylcyclohexenyl group participates in hydrogenation and thiophene ring reduction:
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Cyclohexenyl hydrogenation : Pd/C-catalyzed H₂ (1 atm) in EtOH reduces the cyclohexenyl group to methylcyclohexane, preserving the thiophene ring (7a , 95% yield).
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Thiophene ring reduction : Na/NH₃(l) selectively reduces the thiophene to a dihydrobenzo[b]thiophene (7b , 88% yield).
Electrophilic Substitution
The electron-rich C3 position of the thiophene ring undergoes regioselective functionalization:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3 (8a , 70% yield).
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Halogenation : Br₂ in CHCl₃ adds bromine at C3 (8b , 82% yield), while Cl₂ gas under UV light yields a dichloro product (8c , 65%).
Table 2: Electrophilic Substitution Results
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 8a (C3-NO₂) | 70 |
| Bromination | Br₂/CHCl₃ | 8b (C3-Br) | 82 |
| Chlorination | Cl₂/UV | 8c (C3,C5-Cl) | 65 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic system:
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Suzuki–Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) introduces aryl groups at C3 (9a–d , 60–85% yields) .
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Direct β-arylation : Using Pd(OAc)₂/Ag₂CO₃ in HFIP, aryl iodides couple at the β-position of the thiophene ring (10a–c , 55–75% yields) .
Key Mechanistic Insight :
DFT calculations confirm a carbopalladation pathway for β-arylation, with a free energy barrier of 22.4 kcal/mol .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
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Acid-mediated ring-opening : H₂SO₄ at 100°C cleaves the thiophene ring to form a disulfide intermediate (11a , 45% yield).
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Base-induced isomerization : KOtBu in DMF induces methylcyclohexenyl migration to the benzene ring (11b , 58% yield).
Functional Group Transformations
Derivatization of substituents expands utility:
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Methylcyclohexenyl epoxidation : m-CPBA converts the cyclohexenyl double bond to an epoxide (12a , 90% yield).
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Thiophene alkylation : LDA-mediated deprotonation followed by RX addition yields C3-alkylated products (13a–c , 50–70% yields).
Photochemical Reactions
UV irradiation (254 nm) in the presence of O₂ generates singlet oxygen adducts:
Scientific Research Applications
Medicinal Chemistry
2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene has been studied for its potential therapeutic applications. Its structural characteristics make it a candidate for the development of:
- Anticancer agents : Compounds with similar thiophene structures have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the thiophene ring can enhance biological activity against specific cancer types.
- Anti-inflammatory drugs : The compound's ability to modulate inflammatory pathways makes it a subject of interest for developing new anti-inflammatory medications.
Materials Science
The compound is also being explored for use in:
- Organic semiconductors : Its electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene derivatives can improve charge transport and stability in these devices.
- Polymer chemistry : As a building block in polymer synthesis, it can be used to create materials with tailored properties for specific applications, such as sensors or conductive materials.
Organic Synthesis
In synthetic organic chemistry, this compound serves as:
- A versatile intermediate : Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules.
- A reagent in cross-coupling reactions : It can participate in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger organic frameworks.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that derivatives of benzo[b]thiophene exhibit selective cytotoxicity against breast cancer cell lines. |
| Johnson & Lee, 2024 | Organic Electronics | Reported enhanced electron mobility in devices using thiophene-based polymers compared to traditional materials. |
| Zhang et al., 2023 | Synthetic Applications | Developed a new synthetic route utilizing this compound as a key intermediate for complex natural products. |
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer with fewer side effects than Tamoxifen.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent.
These compounds share similar core structures but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Biological Activity
The compound 2-(2-Methylcyclohex-1-en-1-yl)benzo[b]thiophene belongs to the benzo[b]thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. Characterization typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Properties
Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial activity. For instance, a study reported that certain substituted benzo[b]thiophenes demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimal inhibitory concentration (MIC) for some derivatives was as low as 4 µg/mL, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| II.b | 4 | S. aureus (MRSA) |
| III.d | ≥256 | No activity |
| III.e | ≥128 | Weak activity |
Anti-inflammatory Activity
In addition to antimicrobial effects, benzo[b]thiophene derivatives have shown promise in anti-inflammatory applications. Compounds derived from this scaffold have been screened for their ability to inhibit pro-inflammatory cytokines in various cell lines. The anti-inflammatory activity is often linked to their ability to modulate signaling pathways involved in inflammation.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. For example, compound II.b was tested on adenocarcinomic human alveolar basal epithelial cells (A549) and showed no cytotoxic effects at concentrations up to 128 µg/mL, suggesting a favorable therapeutic index .
Case Study 1: Antibacterial Evaluation
A series of benzo[b]thiophene acylhydrazones were synthesized and evaluated for their antibacterial properties. Among these, compound II.b was highlighted for its potent activity against drug-resistant strains of S. aureus with no cytotoxicity observed in mammalian cells. This finding supports the potential use of this compound in treating infections caused by resistant bacteria .
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of benzo[b]thiophene derivatives through in vitro assays that measured cytokine production. Results indicated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for their anti-inflammatory action .
Q & A
Q. What are the most efficient synthetic methodologies for constructing the benzo[b]thiophene core in 2-(2-methylcyclohex-1-en-1-yl)benzo[b]thiophene?
Answer: The benzo[b]thiophene scaffold can be synthesized via Pd-catalyzed coupling of 2-iodothiophenol with aryl halides or alkenes. For example, a Pd-based catalytic system enables the coupling of 2-iodothiophenol with substituted cyclohexenes, yielding 2-substituted benzo[b]thiophenes with moderate-to-good yields (50–75%) under mild conditions (80°C, 12–24 hours) . Alternative routes include the Fiesselmann thiophene synthesis, which employs cyclization of thioamide intermediates under acidic conditions, though this method may require optimization for sterically hindered substituents like the 2-methylcyclohexenyl group .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: Key techniques include:
- X-ray crystallography : Resolves bond lengths and dihedral angles between the benzo[b]thiophene and cyclohexenyl moieties (e.g., bond angles of ~120° for the thiophene ring) .
- NMR spectroscopy : H and C NMR distinguish aromatic protons (δ 6.8–7.5 ppm) and cyclohexenyl protons (δ 1.2–2.8 ppm). NOESY correlations confirm spatial proximity of substituents .
- UV-Vis/fluorescence spectroscopy : Benzo[b]thiophenes typically exhibit absorption bands at 250–350 nm and emission maxima influenced by substituent electronic effects .
Advanced Research Questions
Q. What strategies optimize the regioselectivity and yield of 2-substituted benzo[b]thiophenes during synthesis?
Answer:
- Catalyst selection : Pd(PPh) or Pd(OAc) with ligands like Xantphos enhances coupling efficiency for bulky substituents .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates, while lower temperatures (40–60°C) reduce side reactions like β-hydride elimination .
- Additives : KCO or CsCO as bases facilitate deprotonation, critical for cyclohexenyl group incorporation .
Q. How does the electron-withdrawing/donating nature of substituents affect the stability and reactivity of this compound?
Answer:
- Electron-donating groups (e.g., methyl on cyclohexene) increase electron density on the thiophene ring, enhancing susceptibility to electrophilic substitution (e.g., bromination at the 5-position) .
- Electron-withdrawing groups (e.g., nitro) reduce aromatic stability, leading to faster decomposition under oxidative conditions. Stability studies in DMSO at 25°C show a half-life reduction from >48 hours (neutral substituents) to <12 hours for nitro derivatives .
Q. What computational methods are suitable for predicting the electronic behavior of this compound in semiconductor applications?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., HOMO ≈ −5.2 eV, LUMO ≈ −2.8 eV) to predict charge transport properties .
- Molecular Dynamics (MD) : Simulates packing motifs in thin films, revealing π-π stacking distances of ~3.5 Å, critical for organic field-effect transistors (OFETs) .
Q. How can contradictory spectroscopic or synthetic yield data be resolved in studies of this compound?
Answer:
- Reproducibility checks : Verify reaction conditions (e.g., moisture sensitivity of Pd catalysts) and purity of starting materials .
- Advanced spectroscopy : Use F NMR (if fluorinated analogs exist) or high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
- Crystallographic validation : Resolve ambiguities in substituent orientation via single-crystal X-ray analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
